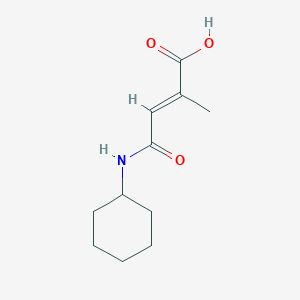![molecular formula C12H9NO5 B455790 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-76-2](/img/structure/B455790.png)
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
Overview
Description
“5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the empirical formula C12H9NO5 . It has a molecular weight of 247.20 . The compound is part of a class of organic compounds known as furan-based inhibitors .
Molecular Structure Analysis
The molecular structure of “5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde” is characterized by a furan ring, which carries a carboxyl group or a derivative thereof . The SMILES string representation of the molecule is[O-]N+O2)=O . Physical And Chemical Properties Analysis
The compound is a solid . Its physical and chemical properties would be determined by its molecular structure, which includes a furan ring and a nitrophenoxymethyl group .Scientific Research Applications
5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives are formed during the hydrothermal hydrolysis of plant foods. These compounds can contribute to the overestimation of phenolic content and antioxidant activities in plant foods, emphasizing the importance of accurate identification in food analysis (Chen et al., 2014).
Substituted furan- and thiophen-2-carbaldehydes, including derivatives of furan-2-carbaldehyde, have been synthesized for various applications, highlighting their versatility in chemical synthesis (Chadwick et al., 1973).
New compounds derived from Gastrodia elata, including a derivative of furan-2-carbaldehyde, have shown potential neuroprotective activity against induced cell damage, indicating their promise in pharmaceutical research (Li et al., 2016).
Thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers have been studied, providing valuable data for optimizing synthesis, purification, and application processes (Dibrivnyi et al., 2015).
Crown-containing arylimines of 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenylbenzo[b]furan-4-carbaldehydes have been synthesized and studied for their complexing properties with metal ions, suggesting potential applications in the development of fluorescent tautomeric chemosensors (Dubonosov et al., 2008).
Furan-2-carbaldehydes have been used as green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones, showcasing their role in sustainable chemistry and pharmaceutical synthesis (Yu et al., 2018).
Mechanism of Action
While the specific mechanism of action for “5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde” is not available, furan-based inhibitors have been identified to interfere with iron homeostasis in Mycobacterium tuberculosis . They inhibit the salicylate synthase MbtI, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores .
Safety and Hazards
properties
IUPAC Name |
5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-9-5-6-10(18-9)8-17-12-4-2-1-3-11(12)13(15)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEVJPAINBNBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455707.png)
![3-({2-[(4-Ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B455708.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(3-iodobenzylidene)acetohydrazide](/img/structure/B455712.png)
![4-iodo-1-methyl-N'-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B455713.png)
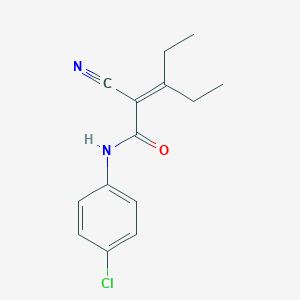
![N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455716.png)
![N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B455717.png)
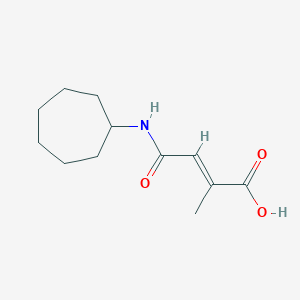
![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
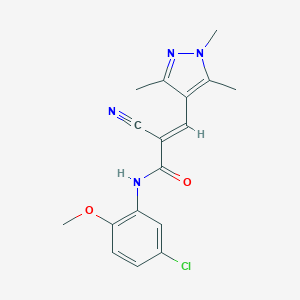
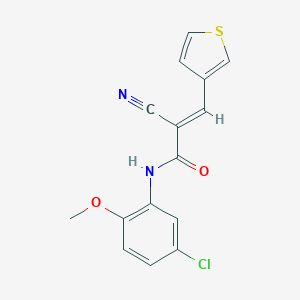
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)
